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Cat. No.: B2511761 Get Quote

An In-Depth Technical Guide to the Natural Sources of (2S,5S)-5-Hydroxypiperidine-2-
carboxylic Acid

Introduction
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, a non-proteinogenic amino acid, is a chiral

heterocyclic compound of significant interest to researchers, scientists, and drug development

professionals. Its piperidine scaffold is a common motif in a plethora of biologically active

natural products and synthetic pharmaceuticals. The specific stereochemistry of the (2S,5S)

isomer plays a crucial role in its biological activity, making it a valuable chiral building block in

medicinal chemistry. This guide provides a comprehensive overview of the natural sources of

this compound, its biosynthesis, detailed methodologies for its extraction and purification, and

analytical techniques for its characterization and quantification.

Natural Occurrence
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is found in a variety of organisms, ranging

from plants to bacteria and mammals, where it exists as a metabolite of L-lysine.

Plant Kingdom: A Rich Reservoir
The primary and most abundant sources of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid
are found within the plant kingdom, particularly in the Leguminosae (pea family) and Moraceae
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(mulberry family).

Plant Species Family
Plant Part(s) Containing
the Compound

Morus alba (White Mulberry) Moraceae Leaves, Root Bark

Calliandra angustifolia Leguminosae Not specified

Lathyrus japonicus (Sea Pea) Leguminosae Not specified

Leucaena leucocephala Leguminosae Root nodules, Seed coats

Leucaena glauca Leguminosae Root nodules, Seed coats

Myroxylon sp. Leguminosae Leaves

Gymnocladus dioicus Leguminosae Not specified

Morus alba, in particular, has been frequently cited as a significant source of piperidine

alkaloids, including (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid.[1] In Leucaena species,

the compound's presence in root nodules suggests a potential role in symbiotic nitrogen

fixation, while its accumulation in seed coats may serve as a defense mechanism against

herbivores.[2]

Other Natural Sources
Beyond the plant kingdom, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is also a minor

metabolite in bacteria and mammals.[2] In these organisms, it is an intermediate in the

catabolism of the essential amino acid L-lysine.

Biosynthesis from L-Lysine
The biosynthesis of 5-hydroxypiperidine-2-carboxylic acid in plants originates from L-lysine

through the pipecolate pathway.[2] This pathway is distinct from the saccharopine pathway,

which is the major route for lysine catabolism in mammalian tissues.[2] The key enzymatic

steps are outlined below:
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L-Lysine α-keto-ε-aminocaproate

 L-lysine α-oxidase (ALD1) 
 Oxidative Deamination Δ¹-piperideine-2-carboxylate Spontaneous Cyclization L-Pipecolic Acid

 Ketimine reductase (SARD4) 
 Reduction (2S,5S)-5-Hydroxypiperidine-

2-carboxylic acid

 Flavin-dependent monooxygenase (FMO1) 
 Hydroxylation
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Caption: Biosynthetic pathway of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid from L-

Lysine.

Causality in the Biosynthetic Pathway:

Oxidative Deamination: The initial step, catalyzed by L-lysine α-oxidase (also known as

AGD2-like defense response protein 1 or ALD1 in plants), removes the α-amino group from

L-lysine. This is a critical activation step that prepares the molecule for cyclization.

Spontaneous Cyclization: The resulting α-keto-ε-aminocaproate is an unstable intermediate

that spontaneously cyclizes to form the more stable cyclic imine, Δ¹-piperideine-2-

carboxylate.

Reduction: The cyclic imine is then reduced by a ketimine reductase (SAR-deficient 4 or

SARD4) to form L-pipecolic acid. This reduction establishes the initial stereochemistry at the

2-position.

Hydroxylation: Finally, a flavin-dependent monooxygenase (FMO1) introduces a hydroxyl

group at the 5-position of the piperidine ring, yielding (2S,5S)-5-Hydroxypiperidine-2-
carboxylic acid. This hydroxylation step is crucial for the compound's biological activity in

some contexts, such as in plant systemic acquired resistance.

Extraction and Purification from Natural Sources: A
Methodological Approach
The extraction and purification of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid from plant

material relies on its amphoteric nature (containing both acidic and basic functional groups)

and its polarity. The following is a generalized, field-proven protocol based on established

methods for isolating alkaloids and non-protein amino acids from plant matrices. This protocol

may require optimization depending on the specific plant source and the desired purity.
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Experimental Workflow

Dried & Powdered Plant Material
(e.g., Morus alba leaves)

Maceration with Acidified Methanol

Filtration & Concentration

Acid-Base Partitioning

Cation-Exchange Chromatography

Preparative HPLC

Pure (2S,5S)-5-Hydroxypiperidine-
2-carboxylic acid
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Caption: General workflow for the extraction and purification of (2S,5S)-5-Hydroxypiperidine-
2-carboxylic acid.

Step-by-Step Protocol
Part 1: Extraction
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Sample Preparation: Air-dry fresh plant material (e.g., Morus alba leaves) in the shade or in

an oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.

Grind the dried material into a fine powder to increase the surface area for efficient

extraction.

Maceration: Suspend the powdered plant material in an acidified methanol solution (e.g.,

methanol with 0.1% HCl). The acidic conditions ensure the protonation of the piperidine

nitrogen, forming a salt and increasing its solubility in the polar solvent. Use a solid-to-

solvent ratio of approximately 1:10 (w/v).

Extraction: Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication

for a shorter duration (e.g., 3 x 30 minutes) to enhance extraction efficiency.

Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1

filter paper. Repeat the extraction process on the plant residue two more times to ensure

complete extraction. Combine the filtrates and concentrate under reduced pressure using a

rotary evaporator at a temperature not exceeding 45 °C to obtain a crude extract.

Part 2: Purification

Acid-Base Partitioning:

Dissolve the crude extract in a 0.1 M aqueous HCl solution.

Wash the acidic solution with a non-polar solvent like n-hexane or dichloromethane to

remove lipids, chlorophyll, and other non-polar impurities. Discard the organic layer.

Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium

hydroxide). This deprotonates the piperidine nitrogen, making the compound less water-

soluble.

Extract the basified aqueous solution with a polar organic solvent such as n-butanol. The

target compound will partition into the organic layer. Repeat this extraction three times.

Combine the organic extracts and concentrate under reduced pressure to yield a partially

purified alkaloid fraction.
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Cation-Exchange Chromatography:

Dissolve the partially purified fraction in a suitable acidic buffer (e.g., 0.1 M formic acid).

Load the solution onto a strong cation-exchange column (e.g., Dowex 50W X8) pre-

equilibrated with the same buffer.

Wash the column with the acidic buffer to remove neutral and anionic compounds.

Elute the bound piperidine alkaloids with a gradient of increasing base concentration (e.g.,

0.1 M to 2 M ammonium hydroxide).

Collect fractions and monitor by thin-layer chromatography (TLC) or a suitable analytical

technique (e.g., HPLC) to identify fractions containing the target compound.

Preparative High-Performance Liquid Chromatography (HPLC):

Pool and concentrate the fractions containing the compound of interest.

Further purify the compound using preparative HPLC with a suitable column (e.g., a C18

column for reversed-phase chromatography or a chiral column for stereospecific

separation).

Use a mobile phase system tailored to the compound's polarity, for instance, a gradient of

water with a small amount of acid (e.g., 0.1% formic acid) and methanol or acetonitrile.

Collect the peak corresponding to (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid and

remove the solvent under vacuum to obtain the pure compound.

Analytical Characterization and Quantification
Accurate identification and quantification of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid,

especially the differentiation from its other stereoisomers, is critical. A combination of

chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)
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HPLC is a powerful tool for both the quantification and chiral separation of 5-hydroxypiperidine-

2-carboxylic acid isomers.

Quantitative Analysis (Reversed-Phase HPLC):

Parameter Description

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile or

Methanol

Elution
Gradient elution, starting with a high percentage

of A and gradually increasing B.

Flow Rate 0.8 - 1.2 mL/min

Detection
UV detection at a low wavelength (e.g., 210 nm)

or coupled with a mass spectrometer (LC-MS).

Chiral Separation (Chiral HPLC):

For the stereospecific analysis, a chiral stationary phase (CSP) is required.

Parameter Description

Column

Polysaccharide-based chiral column (e.g.,

Chiralpak AD-H) or a macrocyclic glycopeptide-

based column.

Mobile Phase

Typically a mixture of a non-polar solvent (e.g.,

hexane or heptane) with a polar modifier (e.g.,

isopropanol or ethanol) and an acidic or basic

additive to improve peak shape.

Elution
Isocratic elution is often preferred for chiral

separations.

Flow Rate 0.5 - 1.0 mL/min

Detection UV or Mass Spectrometry.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid,

but it requires derivatization to increase its volatility.

Derivatization (Silylation):

The active hydrogens on the hydroxyl, carboxylic acid, and amine groups are replaced with

trimethylsilyl (TMS) groups.

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane

(TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Procedure:

Dry the sample completely.

Add the silylating reagent and a suitable solvent (e.g., pyridine or acetonitrile).

Heat the mixture at 60-80 °C for 30-60 minutes.

The resulting TMS-derivatized compound is then analyzed by GC-MS.

GC-MS Parameters:
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Parameter Description

Column
A non-polar or medium-polarity capillary column

(e.g., DB-5ms, HP-5ms).

Carrier Gas Helium at a constant flow rate.

Oven Program

A temperature gradient starting from a low

temperature (e.g., 80 °C) and ramping up to a

high temperature (e.g., 280 °C).

Ionization Electron Ionization (EI) at 70 eV.

Detection

Mass spectrometer operating in full scan mode

for identification or selected ion monitoring (SIM)

mode for quantification.

Structural Elucidation
The definitive identification of the isolated compound is achieved through a combination of

spectroscopic methods:

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which

aids in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed

information about the chemical environment of each proton and carbon atom, respectively.

2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of

the atoms in the molecule. The stereochemistry can often be determined by analyzing

coupling constants and through Nuclear Overhauser Effect (NOE) experiments.

Conclusion
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a naturally occurring compound with

significant potential in drug discovery and development. Its presence in various plant species,

particularly Morus alba, provides a renewable source for its isolation. The biosynthetic pathway

from L-lysine is well-characterized, offering potential avenues for biotechnological production.

The successful extraction, purification, and analysis of this chiral molecule hinge on a sound

understanding of its chemical properties and the application of appropriate chromatographic
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and spectroscopic techniques. The methodologies outlined in this guide provide a robust

framework for researchers and scientists to explore the potential of this valuable natural

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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